1,3-Oxathiolan-2-one

Vue d'ensemble

Description

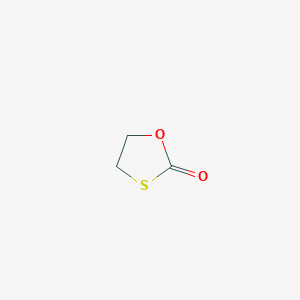

1,3-Oxathiolan-2-one is an organic compound with the molecular formula C3H4O2S. It is a five-membered heterocyclic compound containing both oxygen and sulfur atoms. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Oxathiolan-2-one can be synthesized through several methods. One common method involves the reaction of mercaptoethanol with formaldehyde, which leads to the formation of the thioacetal intermediate. This intermediate undergoes cyclization to form this compound . Another method involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Oxathiolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

Substitution: Nucleophilic substitution reactions can replace the oxygen or sulfur atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various substituted oxathiolanes.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-Oxathiolan-2-one is characterized by a five-membered ring containing one sulfur and one oxygen atom. Its molecular formula is and it has a CID number of 72822 in the PubChem database . The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antiviral Agents

This compound derivatives have been studied for their antiviral properties, particularly against viruses such as HIV and Hepatitis B. Research indicates that modifications of this compound can lead to the development of nucleoside analogs that inhibit viral replication. For instance, methods for producing 1,3-oxathiolane nucleosides have been patented, demonstrating their potential in treating viral infections .

Synthesis of Nucleosides

The synthesis of 1,3-oxathiolane nucleosides involves the formation of the oxathiolane ring followed by condensation with purine or pyrimidine bases. This approach has led to the discovery of compounds with significant biological activity, including anti-HIV effects . The ability to produce enantiomerically pure forms of these nucleosides enhances their therapeutic potential.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP), which is useful for synthesizing biodegradable polymers. This process allows for the creation of poly(1,3-oxathiolane) materials that exhibit desirable properties such as biocompatibility and biodegradability. The polymerization can be initiated under various conditions, including elevated temperatures or in the presence of amines .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. It can be transformed into various functionalized compounds through reactions such as nucleophilic substitution and oxidation. For example, its reaction with carbon disulfide has been explored for synthesizing 1,3-oxathiolane-2-thiones . These derivatives can be further modified to yield compounds with diverse applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

A number of studies have documented the applications and transformations of this compound:

These studies highlight the compound's relevance in developing new therapeutic agents and materials.

Mécanisme D'action

The mechanism of action of 1,3-oxathiolan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. In medicinal chemistry, its derivatives, such as nucleoside analogues, inhibit viral replication by incorporating into viral DNA or RNA and terminating the chain elongation process . The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

1,3-Oxathiolan-2-one can be compared with other similar compounds, such as:

1,3-Oxathiolane: A related compound with similar structural features but different reactivity and applications.

Cyclic Thiocarbonates: These compounds contain sulfur and oxygen atoms in a cyclic structure and are used in similar applications, such as polymer synthesis and as intermediates in organic synthesis.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical reactivity and versatility in various applications .

Activité Biologique

1,3-Oxathiolan-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, antiviral effects, and potential applications in drug development.

Chemical Structure and Synthesis

This compound (CHOS) features a sulfur atom within a five-membered ring structure that includes both oxygen and carbon atoms. This unique configuration contributes to its reactivity and biological properties. Various synthetic methods have been developed to produce this compound and its derivatives, including reactions involving epoxides with sulfur and carbon monoxide .

Table 1: Synthesis Methods for this compound

| Method Description | Yield (%) | Reference |

|---|---|---|

| Reaction of epoxides with sulfur | Variable | |

| Cyclization of mercaptoacetic acid | High | |

| Transesterification of orthoformates | Moderate |

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating the antimicrobial potential of synthesized oxathiolan derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of 1,3-Oxathiolan Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound 3a | E. coli | Moderate |

| Compound 3b | Staphylococcus aureus | High |

| Compound 3c | Candida albicans | Moderate |

| Compound 3d | Klebsiella pneumoniae | Low |

The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and moderate activity against E. coli and Candida albicans .

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly as a nucleoside reverse transcriptase inhibitor (NRTI). The compound's structure allows it to mimic natural nucleosides, which facilitates its incorporation into viral DNA during replication. This mechanism is particularly relevant in the context of HIV treatment.

Case Study: Anti-HIV Activity

In studies focusing on the anti-HIV activity of 1,3-oxathiolane nucleoside analogues, compounds like 3TC (lamivudine) have shown promising results. These analogues inhibit reverse transcriptase effectively due to their structural similarity to natural substrates while exhibiting lower toxicity compared to traditional NRTIs such as AZT (zidovudine)【4】.

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound has been reported to possess additional biological activities:

- Anticonvulsant : Some derivatives have shown potential in reducing seizure activity in animal models.

- Antiulcer : Certain compounds have demonstrated protective effects on gastric mucosa.

These activities suggest that the oxathiolane framework can be further explored for developing new therapeutic agents across various medical fields.

Propriétés

IUPAC Name |

1,3-oxathiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDXKBYZZGECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062981 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-89-4 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-OXATHIOLAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD7J9EO5EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.